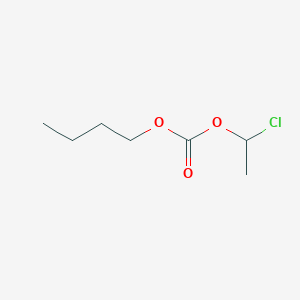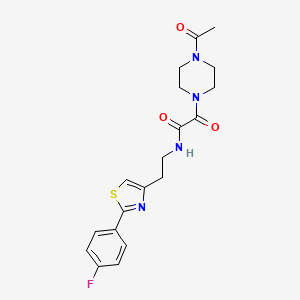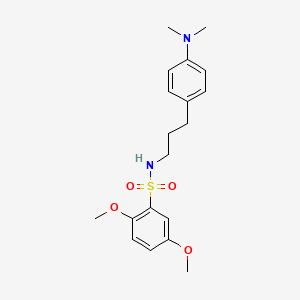
Butyl 1-chloroethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ionic Liquids and Green Chemistry
Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, demonstrate the nuanced perspective required when considering "green" solvents. Their decomposition products and the need for careful evaluation of their environmental and health impacts highlight the complexity of designing sustainable chemical processes (Swatloski, Holbrey, & Rogers, 2003)[https://consensus.app/papers/liquids-always-hydrolysis-1butyl3methylimidazolium-swatloski/de8d69a738bd520ba3a55907bebd354d/?utm_source=chatgpt].
Microwave-Assisted Synthesis
The optimized microwave-assisted synthesis of methylcarbonate salts, including reactions involving compounds like 1-butylpyrrolidine, demonstrates a method for preparing ionic liquid precursors efficiently. This technique reduces reaction times and avoids undesirable by-products, illustrating the potential for high-efficiency synthesis in related chemical domains (Holbrey, Rogers, Shukla, & Wilfred, 2010)[https://consensus.app/papers/optimised-synthesis-methylcarbonate-salts-methodology-holbrey/19a6c13dfc8b58c5b10b17a4b6c283e4/?utm_source=chatgpt].
Carbon Dioxide Utilization
Research into the utilization of carbon dioxide for producing cyclic carbonates showcases the potential of imidazolium-based ionic liquids as catalysts. This approach not only provides a method for converting CO2 into valuable products but also emphasizes the importance of catalyst structure and reaction parameters in achieving high conversion rates and selectivities (Girard et al., 2014)[https://consensus.app/papers/insights-system-composed-liquids-fixation-carbon-dioxide-girard/de4dd9b2be8855d59715cdcdf27a03fd/?utm_source=chatgpt].
Biocatalysis for Chemical Production
The metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol from renewable feedstocks marks a significant advancement in biocatalysis. This approach leverages systems biology and genetic engineering to create pathways for producing non-natural chemicals, offering a sustainable alternative to traditional petrochemical processes (Yim et al., 2011)[https://consensus.app/papers/metabolic-engineering-escherichia-coli-production-yim/feb8476691b759f99c5fac60356dbacd/?utm_source=chatgpt].
Catalytic Synthesis of Carbamate Esters
The use of 1-butyl-3-methylimidazolium hydrogen carbonate as a carboxylating agent for converting amines into carbamate esters highlights a catalytic application relevant to pharmaceutical synthesis and materials science. This method presents a versatile approach to functionalizing amines, with the nature of the amine and alkylating agent influencing yields (D. Nicola, Arcadi, & Rossi, 2016)[https://consensus.app/papers/bmim-hco3-liquid-carboxylating-properties-synthesis-nicola/29ab9b693c1f5b02a6b52d77c8ffaed1/?utm_source=chatgpt].
Wirkmechanismus
Target of Action
Similar compounds have been used as collectors in the flotation process of mineral ores .
Mode of Action
A related compound, o-butyl s-(1-chloroethyl)carbonodithioate, was designed to interact with mineral surfaces in the flotation process . The interaction energy between the reagent and the mineral surface was calculated using density functional theory (DFT) .
Pharmacokinetics
The compound has a molecular weight of 18063 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been shown to interact with mineral surfaces, influencing their flotation behavior .
Eigenschaften
IUPAC Name |
butyl 1-chloroethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3/c1-3-4-5-10-7(9)11-6(2)8/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYMQHLFDVPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964284.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2964286.png)
![N-Methyl-1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2964287.png)
![(2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine](/img/structure/B2964288.png)





![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2964297.png)
